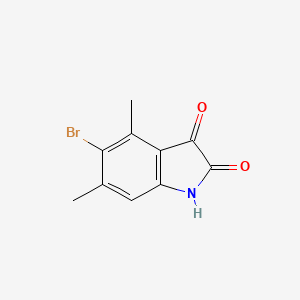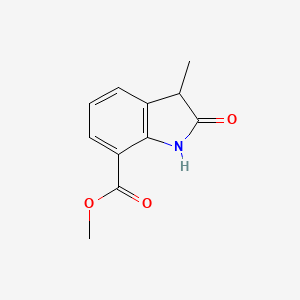![molecular formula C23H44N3NaO7 B13323808 L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt CAS No. 1243654-79-6](/img/structure/B13323808.png)
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt is a complex organic compound with the molecular formula C23H44N3NaO7 . This compound is a derivative of L-lysine, an essential amino acid, and is modified with glutamyl and oxododecyl groups. It is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt involves the reaction of N-(1-oxododecyl)-glutamic anhydride with L-lysine in the presence of sodium hydroxide . The reaction conditions typically include controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.
Analyse Chemischer Reaktionen
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential role in biochemical pathways.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes and responses .
Vergleich Mit ähnlichen Verbindungen
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt is unique due to its specific structural modifications. Similar compounds include:
L-Lysine, N2,N6-bis(1-oxododecyl)-: This compound has similar structural features but lacks the glutamyl modification.
N-(1-oxododecyl)-glutamic anhydride: A precursor in the synthesis of the target compound, it has different chemical properties and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its analogs.
Eigenschaften
CAS-Nummer |
1243654-79-6 |
|---|---|
Molekularformel |
C23H44N3NaO7 |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
sodium;(2S)-2,6-diaminohexanoic acid;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C17H31NO5.C6H14N2O2.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;7-4-2-1-3-5(8)6(9)10;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);5H,1-4,7-8H2,(H,9,10);/q;;+1/p-1/t;5-;/m.0./s1 |
InChI-Schlüssel |
AMNKUTQKJPZMMF-NXAOXGSFSA-M |
Isomerische SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.C(CCN)C[C@@H](C(=O)O)N.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.C(CCN)CC(C(=O)O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



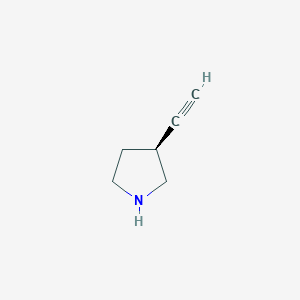
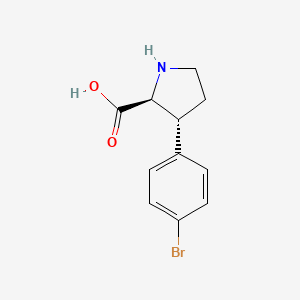
![2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid](/img/structure/B13323750.png)
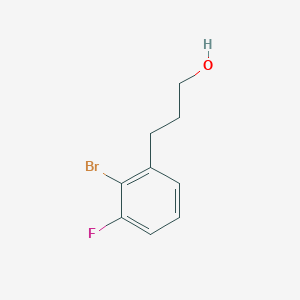
![5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13323764.png)

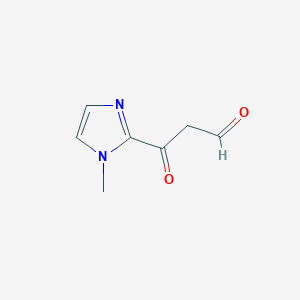
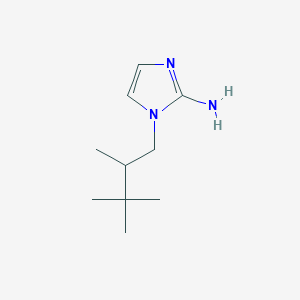
![3,6-Dibromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B13323784.png)
![2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid](/img/structure/B13323795.png)
